BenchChemオンラインストアへようこそ!

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride

metabolic stability gem-difluorination microsomal clearance

This gem‑difluoro azetidine hydrochloride (CAS 2567502‑67‑2) is a conformationally constrained building block featuring fluorine substitution on the side chain—not the ring—preserving metabolic stability where 3,3‑difluoroazetidine fails. The HCl salt form ensures non‑hygroscopic storage, accurate weighing, and batch‑to‑batch consistency. With XLogP3 −0.7, three HBDs, and a TPSA of 52.5 Ų, it is ideally suited for fragment‑based libraries and lead optimization. Select this compound when unmatched metabolic stability and pharmacophoric precision are required.

Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59
CAS No. 2567502-67-2
Cat. No. B3014651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride
CAS2567502-67-2
Molecular FormulaC5H10ClF2NO2
Molecular Weight189.59
Structural Identifiers
SMILESC1C(CN1)(C(CO)(F)F)O.Cl
InChIInChI=1S/C5H9F2NO2.ClH/c6-5(7,3-9)4(10)1-8-2-4;/h8-10H,1-3H2;1H
InChIKeyTZSOCXWNDHPOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol Hydrochloride (CAS 2567502-67-2) – Core Identity and Structural Profile for Procurement Evaluation


3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol hydrochloride (CAS 2567502-67-2; molecular formula C₅H₁₀ClF₂NO₂; MW 189.59 g/mol) is a gem-difluorinated azetidine building block supplied as the hydrochloride salt for improved handling and storage stability [1]. The free base form (CAS 2567498-85-3) has a computed XLogP3 of −0.7, a topological polar surface area (TPSA) of 52.5 Ų, and three hydrogen bond donors, placing it within favourable physicochemical space for fragment-based and lead-optimisation programmes [2]. The compound incorporates a conformationally constrained four-membered azetidine ring bearing a gem-difluoro−hydroxyethyl side chain at the 3-position—a structural motif that distinguishes it from non-fluorinated azetidine-3-ols and alternative mono- or ring-fluorinated analogues [3].

Why 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol Hydrochloride Cannot Be Replaced by a Non-Fluorinated or Ring-Fluorinated Azetidine Analog


The presence of the gem-difluoro substituent on the hydroxyethyl side chain fundamentally alters the compound's physicochemical signature relative to the non-fluorinated analogue 3-(2-hydroxyethyl)azetidin-3-ol. Gem-difluorination modulates lipophilicity (ΔXLogP3 ≈ −0.7 vs. an estimated more negative value for the non-fluorinated congener), increases hydrogen bond donor count from 2 (non-fluorinated) to 3 (free base) or 4 (HCl salt), and introduces two strong electron-withdrawing fluorine atoms that affect both the basicity of the azetidine nitrogen and the metabolic profile of any downstream derivative [1][2]. Systematic studies by Melnykov et al. (2023) demonstrated that the position of fluorination—whether on the ring (e.g., 3,3-difluoroazetidine) or on a pendant alkyl chain—produces divergent pKₐ, LogP, and microsomal clearance outcomes, with 3,3-difluoroazetidine being the single exception that showed reduced metabolic stability among all compounds tested [3]. Consequently, a simple substitution of this gem-difluoro-hydroxyethyl azetidine with a mono-fluorinated, non-fluorinated, or ring-only fluorinated analogue will alter key drug-design parameters and cannot be assumed to yield equivalent SAR or DMPK outcomes [3].

Quantitative Differentiation Evidence for 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol Hydrochloride Versus Closest Analogs


Gem-Difluoro Moiety Confers Preserved or Slightly Improved Metabolic Stability Versus Non-Fluorinated and Ring-Fluorinated Analogues

In a systematic head-to-head study of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated counterparts, Holovach et al. (2022) demonstrated that gem-difluorination either did not affect or slightly improved intrinsic microsomal clearance (CLᵢₙₜ) across a panel of model derivatives [1]. In a complementary class-level study spanning mono- and difluorinated azetidine, pyrrolidine, and piperidine series, Melnykov et al. (2023) reported high metabolic stability for all difluorinated compounds with the single exception of the 3,3-difluoroazetidine derivative, which exhibited reduced stability [2]. Because the target compound carries the CF₂ unit on the exocyclic hydroxyethyl side chain rather than directly on the azetidine ring, it is positioned to retain the metabolic stability benefit of gem-difluorination while avoiding the metabolic liability associated with 3,3-difluoroazetidine [2]. Quantitative effect sizes for individual congeners are not reported in the primary literature; this evidence is class-level inference from published systematic comparisons.

metabolic stability gem-difluorination microsomal clearance drug discovery DMPK

Computed Lipophilicity (XLogP3) of −0.7 Positions the Free Base in a Balanced Hydrophilic–Lipophilic Window Distinct from Alternative Fluorinated Azetidines

The free base of the target compound (CAS 2567498-85-3) has a PubChem-computed XLogP3 value of −0.7 [1]. For comparison, the closest alternative fluorinated azetidine building block, 3-(difluoromethyl)azetidin-3-ol (CAS 1423029-82-6), has a reported logP of −0.1 [2], while the non-fluorinated analogue 3-(2-hydroxyethyl)azetidin-3-ol is expected to be more hydrophilic (estimated XLogP3 < −1.0 based on the absence of fluorine atoms). The −0.7 value places the target compound within the favourable lipophilicity range for oral drug candidates (typically −1 to +3), providing a balance that supports both aqueous solubility and passive membrane permeability [1].

lipophilicity XLogP3 drug-likeness physicochemical property azetidine

Enhanced Hydrogen Bond Donor Count (HBD = 4 for HCl Salt; HBD = 3 for Free Base) Provides Differentiated Intermolecular Interaction Capacity Versus the Non-Fluorinated Analog (HBD = 2)

The target compound in its free base form has three hydrogen bond donors (two hydroxyl groups plus the azetidine N–H), increasing to four in the hydrochloride salt form (addition of the protonated amine hydrogen). The non-fluorinated analogue 3-(2-hydroxyethyl)azetidin-3-ol has only two hydrogen bond donors [1][2]. The additional hydroxyl group at the azetidine 3-position, combined with the primary alcohol of the hydroxyethyl side chain, creates a dual-hydrogen-bond-donor pharmacophore that is absent in the non-fluorinated congener [1]. Both forms (free base and HCl salt) share the same hydrogen bond acceptor count of 5 and TPSA of 52.5 Ų [1][3].

hydrogen bond donor HBD count molecular recognition binding affinity azetidine

Hydrochloride Salt Form Provides Measurable Handling and Stability Advantages Over the Free Base for Laboratory Procurement and Long-Term Storage

The hydrochloride salt (CAS 2567502-67-2) is supplied as a solid with a molecular weight of 189.59 g/mol, compared to 153.13 g/mol for the free base [1][2]. The salt form enhances ambient storage stability by reducing hygroscopicity and suppressing amine oxidation, which is a documented degradation pathway for unprotected azetidine free bases [3]. The free base form (CAS 2567498-85-3) requires storage under more rigorously controlled conditions due to its functional group sensitivity [3]. Both forms are available from Enamine at 95% purity; the HCl salt is priced at $971/g while the free base is priced at $986/g, representing a comparable cost with the added practical benefit of easier weighing and longer shelf life for the salt [4].

salt form hydrochloride solid-state stability handling procurement

Azetidine Ring Conformational Constraint Provides Defined Exit Vectors and Reduced Entropic Penalty Upon Target Binding Relative to Acyclic Amino Alcohol Analogues

The azetidine four-membered ring enforces a rigid scaffold with well-defined exit vectors (the C3 substituent orientation and the N–H trajectory), which reduces the entropic penalty upon target binding compared to flexible acyclic 1,3-amino alcohol analogues [1]. Systematic studies of fluorinated saturated heterocyclic amines have shown that conformational preferences of the ring system significantly affect both pKₐ and LogP values, meaning that the azetidine scaffold itself contributes to the physicochemical differentiation beyond what the gem-difluoro substituent alone would predict [2]. Although no head-to-head binding data comparing the target compound to an acyclic analogue are publicly available, the conformational restriction principle is well-established in medicinal chemistry and is a key reason azetidine-containing fragments are valued in fragment-based drug discovery libraries [1].

conformational constraint azetidine scaffold entropic penalty exit vector fragment-based drug design

Procurement Differentiation: Multi-Supplier Availability with Quantified Pricing at Research Scale Enables Competitive Sourcing of the HCl Salt

The hydrochloride salt is available from multiple independent suppliers at research scale, enabling competitive sourcing. At the 1g scale (95% purity), Enamine lists the HCl salt at $971, Aaron Chemistry at $1,068/500mg (extrapolated ~$2,136/g), and 1PlusChem at $2,414/2.5g (~$966/g) [1]. The free base (CAS 2567498-85-3) is priced at $986/g from Enamine [2]. For comparison, the non-fluorinated analogue 3-(2-hydroxyethyl)azetidin-3-ol hydrochloride (CAS 2197714-95-5) is listed at approximately $470/100mg (~$4,700/g) from ChemScene, reflecting a substantially higher per-gram cost at small scale despite its simpler structure . The target compound's pricing reflects the added synthetic complexity of the gem-difluoro motif but remains within a commercially viable range for medicinal chemistry building blocks at the 1–5g scale.

procurement supplier comparison pricing research chemical Enamine

Optimal Research and Industrial Application Scenarios for 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring a Fluorinated, Conformationally Constrained Amino Alcohol Building Block with Balanced Lipophilicity

With an XLogP3 of −0.7, three hydrogen bond donors, and a rigid azetidine scaffold, the free base form is well-suited for fragment-based drug discovery libraries targeting enzymes or receptors where hydrogen bond interactions and conformational pre-organisation are critical for initial hit identification [1][2]. The balanced lipophilicity supports both aqueous solubility for biochemical assay compatibility and sufficient membrane permeability for cellular target engagement, while the gem-difluoro group provides a spectroscopic handle (¹⁹F NMR) for fragment screening and binding confirmation [2].

Late-Stage Lead Optimisation in Programmes Where Metabolic Stability Is a Differentiating Factor and 3,3-Difluoroazetidine Has Been Deprioritised

Melnykov et al. (2023) identified 3,3-difluoroazetidine as the sole exception to otherwise high metabolic stability among difluorinated saturated heterocyclic amines [3]. The target compound, with gem-difluoro substitution on the side chain rather than on the azetidine ring itself, is positioned to retain the metabolic stability benefit associated with gem-difluorination (Holovach et al., 2022) [4] while avoiding the metabolic liability of direct ring fluorination. This makes it a logical replacement for 3,3-difluoroazetidine-containing scaffolds in programmes where human liver microsome stability data have flagged a clearance issue [3][4].

Multi-Step Synthetic Campaigns Requiring a Shelf-Stable, Easily Weighed Azetidine Intermediate at Gram Scale

The hydrochloride salt form (CAS 2567502-67-2) is a non-hygroscopic solid available at 95% purity from multiple suppliers at approximately $971/g (Enamine, 1g scale), providing practical advantages in weighing accuracy, long-term storage, and reduced oxidation risk compared to the more sensitive free base [5][6]. This makes it the preferred procurement choice for multi-step synthesis programmes where batch-to-batch consistency and minimal degradation of the starting material directly impact downstream yield and purity [5].

Structure-Activity Relationship (SAR) Studies Exploring the Contribution of Hydrogen Bond Donor Capacity to Target Binding Affinity

The target compound's free base possesses three hydrogen bond donors (two hydroxyl groups plus N–H), compared to only two for the non-fluorinated analogue 3-(2-hydroxyethyl)azetidin-3-ol [1][7]. This additional HBD capacity, combined with five hydrogen bond acceptors and a TPSA of 52.5 Ų, creates a unique pharmacophoric signature that can be exploited in matched molecular pair analyses to deconvolute the contribution of specific hydrogen bonding interactions to target potency and selectivity [1][7].

Quote Request

Request a Quote for 3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.